![molecular formula C25H47N3O4 B12529732 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine CAS No. 738592-25-1](/img/structure/B12529732.png)
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hexadecyloxy group attached to a hydroxypropyl chain, which is further linked to an L-histidine moiety. The combination of these functional groups imparts distinct physicochemical properties to the compound, making it suitable for diverse applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 3-(Hexadecyloxy)-2-hydroxypropylamine: This intermediate is synthesized by reacting hexadecanol with epichlorohydrin under basic conditions to form 3-(hexadecyloxy)-1,2-epoxypropane. The epoxy compound is then reacted with ammonia to yield 3-(hexadecyloxy)-2-hydroxypropylamine.
Coupling with L-histidine: The 3-(hexadecyloxy)-2-hydroxypropylamine is then coupled with L-histidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hexadecyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted alkyl or aryl derivatives.
Scientific Research Applications
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing and emulsifying properties.
Mechanism of Action
The mechanism of action of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine is primarily attributed to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property enables the compound to integrate into lipid bilayers and modulate membrane fluidity and permeability. In drug delivery applications, the compound can facilitate the encapsulation and transport of therapeutic agents to target cells, enhancing their bioavailability and efficacy.
Comparison with Similar Compounds
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine can be compared with other similar compounds such as:
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)hexadecanamide: Similar in structure but differs in the presence of an additional hydroxyethyl group, which may affect its solubility and interaction with biological membranes.
N-[3-(Dimethylamino)propyl]-octadecanamide:
The uniqueness of this compound lies in its combination of a long alkyl chain with a histidine moiety, providing a balance of hydrophobic and hydrophilic properties that are advantageous in various scientific and industrial applications.
Properties
CAS No. |
738592-25-1 |
|---|---|
Molecular Formula |
C25H47N3O4 |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(2S)-2-[(3-hexadecoxy-2-hydroxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C25H47N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-32-20-23(29)19-27-24(25(30)31)17-22-18-26-21-28-22/h18,21,23-24,27,29H,2-17,19-20H2,1H3,(H,26,28)(H,30,31)/t23?,24-/m0/s1 |
InChI Key |
WTMUNSCSKJRWOQ-CGAIIQECSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


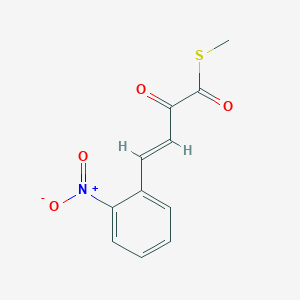

![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)
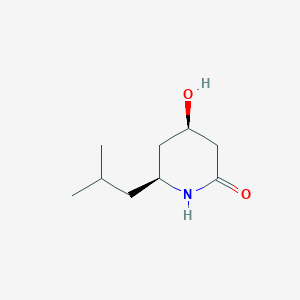
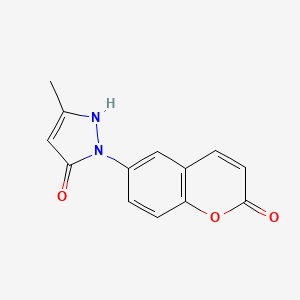

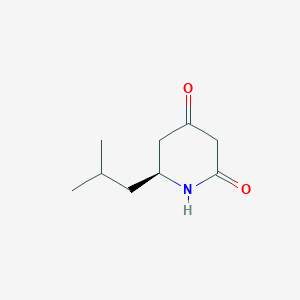
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
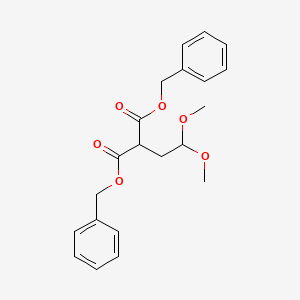
![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)
![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)
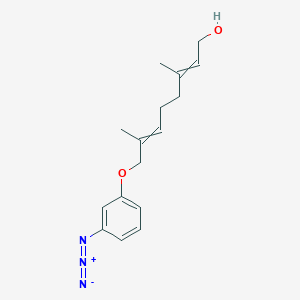
![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
